2-(4-hexoxyphenoxy)acetic Acid

描述

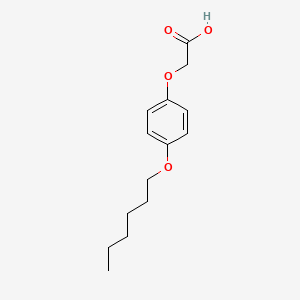

2-(4-Hexoxyphenoxy)acetic acid is an organic compound with the chemical formula C14H20O5 and a molecular weight of 276.31 g/mol. It is a white crystalline powder commonly used in scientific research due to its unique chemical properties. This compound is part of the phenoxyacetic acid family, which is known for its diverse applications in various fields.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-hexoxyphenoxy)acetic acid typically involves the reaction of 4-hexoxyphenol with chloroacetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product. The reaction mixture is typically purified through crystallization or distillation to obtain the final product.

化学反应分析

Types of Reactions: 2-(4-Hexoxyphenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

2-(4-Hexoxyphenoxy)acetic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-(4-hexoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

相似化合物的比较

2-(4-Phenoxyphenoxy)acetic acid: Similar in structure but with a phenoxy group instead of a hexoxy group.

2-(4-Hydroxyphenoxy)acetic acid: Contains a hydroxy group, leading to different chemical properties and reactivity.

Uniqueness: 2-(4-Hexoxyphenoxy)acetic acid is unique due to its hexoxy group, which imparts specific hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it distinct from other phenoxyacetic acid derivatives and suitable for specific applications in research and industry.

生物活性

2-(4-Hexoxyphenoxy)acetic Acid (also referred to as "compound X") is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C14H22O4

- Molecular Weight : 250.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. Research indicates that this compound may influence pathways related to inflammation, cell proliferation, and apoptosis.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing efficacy in inhibiting bacterial growth. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 0.1% to 0.5% against common wound-infecting bacteria, similar to findings for acetic acid derivatives .

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial activity of this compound against biofilm-forming bacteria.

- Methodology : Laboratory experiments were conducted using various bacterial strains isolated from burn wounds.

- Results : The compound effectively inhibited biofilm formation at concentrations as low as 0.25%. Mature biofilms were eradicated after three hours of exposure.

- : These findings suggest that this compound could be a promising agent for treating infections associated with biofilms.

-

Case Study on Anti-inflammatory Properties

- Objective : To assess the anti-inflammatory effects of the compound in a murine model of acute inflammation.

- Methodology : Mice were treated with varying doses of the compound prior to LPS administration.

- Results : A significant reduction in edema and pro-inflammatory cytokine levels was observed in treated mice compared to controls.

- : The compound demonstrates potential as a therapeutic agent for inflammatory conditions.

Data Table: Biological Activity Summary

| Activity Type | Efficacy | MIC Range | Notes |

|---|---|---|---|

| Antimicrobial | Effective against biofilm bacteria | 0.1% - 0.5% | Comparable to acetic acid derivatives |

| Anti-inflammatory | Reduces cytokine production | Not quantified | Significant effects in murine models |

常见问题

Q. Basic: What are the optimal synthetic routes for 2-(4-hexoxyphenoxy)acetic Acid, and how can regioselectivity challenges be addressed?

Methodological Answer :

The synthesis typically involves nucleophilic substitution of 4-hexoxyphenol with chloroacetic acid derivatives. Regioselectivity in phenoxyacetic acid formation can be controlled by adjusting reaction pH (to favor O-alkylation over C-alkylation) and using phase-transfer catalysts like tetrabutylammonium bromide . For example, bromination of methoxyphenylacetic acid analogs (e.g., 4-methoxyphenylacetic acid) in acetic acid achieves regioselective substitution at the para position, as demonstrated in Combretastatin A-4 synthesis . Kinetic monitoring via HPLC or NMR during intermediate steps is critical to confirm selectivity.

Q. Basic: How can crystallographic data for this compound be refined to resolve molecular packing ambiguities?

Methodological Answer :

Use the SHELX suite (e.g., SHELXL for refinement) to model anisotropic displacement parameters and hydrogen-bonding networks. For example, hydrogen-bonded dimers with R22(8) motifs are common in phenoxyacetic acids, as seen in 2-(3-Bromo-4-methoxyphenyl)acetic acid . WinGX provides a GUI for SHELX workflows, enabling visualization of torsion angles (e.g., dihedral angles between aromatic rings and side chains) and validation via R-factor convergence .

Q. Advanced: How should contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

Methodological Answer :

Contradictions between solution-state NMR (dynamic averaging) and solid-state XRD (static packing) require multi-technique validation:

Dynamic NMR : Variable-temperature NMR can detect rotational barriers of the hexoxy chain.

DFT Calculations : Compare computed NMR chemical shifts (Gaussian09) with experimental data to identify conformational discrepancies .

Powder XRD : Validate polymorphic forms if crystallographic data from single crystals differ from bulk material .

Q. Advanced: What intermolecular interactions dominate the crystal lattice, and how do they influence solubility?

Methodological Answer :

Phenoxyacetic acids often form centrosymmetric dimers via O–H···O hydrogen bonds (R22(8) motifs) . The hexoxy chain introduces hydrophobic interactions, reducing aqueous solubility. Solubility can be modulated by:

- Co-solvents : Use DMSO-water mixtures (e.g., 30% DMSO) to disrupt hydrogen bonding.

- Derivatization : Introduce polar groups (e.g., sulfonate) on the phenyl ring, as seen in 4-chlorophenoxyacetic acid analogs .

Q. Basic: What spectroscopic techniques are essential for characterizing purity and functional groups?

Methodological Answer :

FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C–O–C ~1250 cm⁻¹) groups.

¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and hexoxy chain protons (δ 1.0–1.5 ppm) .

LC-MS : Detect trace impurities using high-resolution MS (e.g., Q-TOF) with electrospray ionization .

Q. Advanced: How can bioactivity studies (e.g., enzyme inhibition) be designed to account for potential metabolite interference?

Methodological Answer :

Metabolite Profiling : Use LC-MS/MS to identify plasma metabolites (e.g., 2-(4-methoxyphenyl)acetic acid, a biomarker in NSCLC studies ).

Dose-Response Curves : Compare IC50 values of the parent compound and metabolites in enzymatic assays (e.g., COX-2 inhibition).

Isotopic Labeling : Track metabolic pathways using ¹⁴C-labeled hexoxy chains .

Q. Basic: What safety protocols are recommended for handling this compound?

Methodological Answer :

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye irritation (GHS Category 2A) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (OSHA PEL <1 mg/m³) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How can computational modeling predict the compound’s environmental fate?

Methodological Answer :

EPI Suite : Estimate biodegradation (BIOWIN) and bioaccumulation (BCF) using QSAR models .

Molecular Dynamics : Simulate interactions with soil organic matter (e.g., humic acids) to predict adsorption coefficients (Kd) .

属性

IUPAC Name |

2-(4-hexoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-2-3-4-5-10-17-12-6-8-13(9-7-12)18-11-14(15)16/h6-9H,2-5,10-11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCQGHGIYAWQST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392008 | |

| Record name | 2-(4-hexoxyphenoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27529-82-4 | |

| Record name | 2-(4-hexoxyphenoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。